Clorotepine

Catalog No.
S572728
CAS No.
13448-22-1
M.F
C19H21ClN2S
M. Wt
344.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clorotepine

CAS Number

13448-22-1

Product Name

Clorotepine

IUPAC Name

1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine

Molecular Formula

C19H21ClN2S

Molecular Weight

344.9 g/mol

InChI

InChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3

InChI Key

XRYLGRGAWQSVQW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Synonyms

8-chloro-10-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo(b,f)thiepin, clorotepine, clorothepin, clotepin, clothepin, clothepine, octoclothepine, octoclothepine maleate, octoclothepine monomethanesulfonate, (R)-isomer, octoclothepine monomethanesulfonate, (S)-isomer, octoclothepine, (+-)-isomer, octoclothepine, (S)-isomer, octoclothepine, monomethanesulfonate salt

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Description

The exact mass of the compound Clorotepine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiepins - Dibenzothiepins - Supplementary Records. It belongs to the ontological category of dibenzothiepine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding the Mechanism of Action

Understanding how Clorotepine exerts its therapeutic effects is crucial for scientific research. Studies suggest it acts primarily by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. This mechanism disrupts the abnormal signaling pathways associated with psychosis, leading to symptom improvement [].

However, the exact intricacies of Clorotepine's action remain under investigation. Researchers are exploring its interaction with other neurotransmitter systems and potential epigenetic effects to gain a more comprehensive understanding of its therapeutic potential [].

Exploring Clorotepine's Efficacy for Specific Conditions

Beyond its established use in schizophrenia, research is investigating Clorotepine's efficacy in treating other conditions, including:

  • Schizoaffective disorder: Studies suggest Clorotepine may be effective in managing the positive and negative symptoms associated with schizoaffective disorder, though further research is needed to confirm its long-term safety and efficacy [].
  • Bipolar disorder: Limited research indicates potential benefits of Clorotepine in managing manic and depressive episodes in bipolar disorder, but larger and more controlled studies are necessary to establish its role in this context [].
  • Anxiety disorders: Some studies suggest Clorotepine may be helpful in managing severe anxiety symptoms, particularly in individuals resistant to other treatments. However, more research is required to confirm its efficacy and safety profile for anxiety disorders.

It is crucial to note that these are just a few examples, and the research on Clorotepine's use in specific conditions is ongoing.

Investigating Clorotepine's Potential for Novel Applications

Beyond its therapeutic applications, Clorotepine's unique pharmacological profile makes it a valuable tool for researchers exploring various areas:

  • Understanding Dopamine and Serotonin Function: Clorotepine's ability to interact with dopamine and serotonin receptors makes it a valuable tool for researchers studying the function of these neurotransmitter systems and their role in various neurological and psychiatric disorders.
  • Preclinical Models of Disease: Clorotepine can be used in preclinical models of various diseases, such as schizophrenia and anxiety disorders, to help researchers understand the underlying mechanisms of these conditions and develop new therapeutic strategies.
  • Drug Discovery and Development: Researchers are exploring the potential of Clorotepine's chemical structure as a basis for developing new medications with improved efficacy and fewer side effects for various mental health conditions.

Clorotepine, also known as octoclothepin, is a tricyclic antipsychotic compound that was derived from perathiepin. It was initially developed in 1965 and became available in the Czech Republic around 1971 for treating schizophrenic psychosis. The molecular formula of clorotepine is C19H21ClN2S, and it has a molecular weight of approximately 344.90 g/mol . Clorotepine is characterized by its high affinity for various neurotransmitter receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), alpha-adrenergic (α1A, α1B, α1D), and histamine H1 receptors. Its primary pharmacological action is as an antagonist or inverse agonist at these sites .

. Notably, it can be oxidized to form sulfoxides and sulfones. The compound's structure allows for potential modifications that can lead to the development of derivatives with altered pharmacological properties. Its interactions with neurotransmitter receptors also suggest that clorotepine may participate in complex biochemical pathways within the central nervous system.

Clorotepine exhibits significant biological activity primarily through its interaction with neurotransmitter receptors. It acts as an antagonist at dopamine and serotonin receptors, which are crucial in regulating mood and psychotic symptoms. The compound also inhibits the reuptake of norepinephrine by blocking the norepinephrine transporter, contributing to its antidepressant effects . Its potency is notable at various receptor sites; for instance, it has an IC50 value of approximately 0.57 nM for the serotonin 5-HT2A receptor and 2.4 nM for the dopamine D2 receptor .

The synthesis of clorotepine typically involves multi-step organic reactions that may include cyclization and functional group transformations. While specific synthetic routes are not extensively documented in the available literature, it generally follows methodologies used for synthesizing tricyclic compounds derived from perathiepin. These methods may involve the use of various reagents and solvents under controlled conditions to yield clorotepine with high purity .

Clorotepine is primarily used in psychiatric medicine as an antipsychotic agent. Its effectiveness in treating schizophrenia highlights its role in managing severe mental health disorders. Additionally, due to its pharmacological profile, clorotepine may have potential applications in treating other mood disorders and conditions associated with dysregulation of neurotransmitter systems .

Clorotepine shares structural and functional similarities with several other tricyclic antipsychotics and related compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Similarities
PerathiepinC19H22N2SStructural precursor to clorotepine
TefludazineC21H24N2SSimilar receptor affinity profile
ChlorpromazineC17H19ClN2SAntipsychotic effects via dopamine antagonism
ThioridazineC18H22ClN3STricyclic structure with antipsychotic properties

Uniqueness of Clorotepine: Clorotepine's unique combination of high affinity for multiple receptor types (including both dopamine and serotonin) distinguishes it from these compounds. Its specific activity at the norepinephrine transporter also sets it apart as a potential dual-action agent for both antipsychotic and antidepressant effects.

XLogP3

4.3

Related CAS

42505-79-3 (monomethanesulfonate salt)
4789-68-8 (2-maleate salt)

Other CAS

13448-22-1

Wikipedia

Clorotepine

Dates

Modify: 2024-02-18

Radiolabelling and PET brain imaging of the α₁-adrenoceptor antagonist Lu AE43936

Rune Risgaard, Anders Ettrup, Thomas Balle, Agnete Dyssegaard, Hanne Demant Hansen, Szabolcs Lehel, Jacob Madsen, Henrik Pedersen, Ask Püschl, Lassina Badolo, Benny Bang-Andersen, Gitte Moos Knudsen, Jesper Langgaard Kristensen
PMID: 23165140   DOI: 10.1016/j.nucmedbio.2012.09.010

Abstract

Cerebral α₁-adrenoceptors are a common target for many antipsychotic drugs. Thus, access to positron emission tomography (PET) brain imaging of α₁-adrenoceptors could make important contributions to the understanding of psychotic disorders as well as to the pharmacokinetics and occupancy of drugs targeting the α₁-adrenoceptors. However, so far no suitable PET radioligand has been developed for brain imaging of α₁-adrenoceptors. Here, we report the synthesis of both enantiomers of the desmethyl precursors of the high affinity α₁-adrenoceptor ligand (1). The two enantiomers of 1 were subsequently [¹¹C] radiolabelled and evaluated for brain uptake and binding by PET imaging in Danish Landrace pigs. (S)-[¹¹C]-1 and (R)-[¹¹C]-1 showed very limited brain uptake. Pre-treatment with cyclosporine A (CsA) resulted in a large increase in brain uptake, indicating that (R)-[¹¹C]-1 is a substrate for active efflux-transporters. This was confirmed in Madin Darby canine kidney (MDCK) cells overexpressing permeability glycoprotein (Pgp). In conclusion, the limited brain uptake of both (S)-[¹¹C]-1 and (R)-[¹¹C]-1 in the pig brain necessitates the search for alternative radioligands for in vivo PET brain imaging of α₁-adrenoceptors.


Molecular field analysis of clozapine analogs in the development of a pharmacophore model of antipsychotic drug action

B G Tehan, E J Lloyd, M G Wong
PMID: 11552690   DOI: 10.1016/s1093-3263(00)00101-7

Abstract

In an attempt to elucidate some aspects of clozapine's favorable receptor binding profile, we modeled a series of 30 clozapine analogs using a pharmacophore based on the ligands octoclothepin and tefludazine. Molecular field analysis using CoMFA combined with HINT was carried out on published D2 receptor binding affinities. Several alternative alignments of the analogs gave r2 values in the range of 0.8-0.95. The final model had good predictive abilities with q2 > 0.6 and r2 > 0.9. This provides an excellent framework to aid in the design of novel antipsychotics with diminished propensity to produce clinically limiting side effects.


Identification of Mycobacterial Genes Involved in Antibiotic Sensitivity: Implications for the Treatment of Tuberculosis with β-Lactam-Containing Regimens

Gopinath Viswanathan, Sangya Yadav, Tirumalai R Raghunand
PMID: 28438925   DOI: 10.1128/AAC.00425-17

Abstract

In a
mutant library screen, transposon mutants with insertions in
,
,
, and
displayed hypersusceptibility to antibiotics, including the β-lactams meropenem, ampicillin, amoxicillin, and cefotaxime. Sub-MIC levels of octoclothepin, a psychotic drug inhibiting ParA, phenocopied the
insertion and enhanced the bactericidal activity of meropenem against
in combination with clavulanate. Our study identifies novel factors associated with antibiotic resistance, with implications in repurposing β-lactams for tuberculosis treatment.


Reduction of octoclothepine-N-oxide by rat liver microsomes

O Helia, E Vargova, A Jindra
PMID: 6895067   DOI: 10.1007/BF03189483

Abstract




Exploring the neuroleptic substituent in octoclothepin: potential ligands for positron emission tomography with subnanomolar affinity for α(1)-adrenoceptors

Jesper L Kristensen, Ask Püschl, Martin Jensen, Rune Risgaard, Claus T Christoffersen, Benny Bang-Andersen, Thomas Balle
PMID: 20857909   DOI: 10.1021/jm100652h

Abstract

A series of 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine analogues substituted in the 8-position of the 10,11-dihydrodibenzo[b,f]thiepine scaffold with aryl, heteroaryl, amine, and amide substituents are described. The compounds were designed using the previously reported Liljefors-Bøgesø pharmacophore model for dopamine D(2) and α(1)-adrenoceptor antagonists, with the aim of obtaining selective α(1)-adrenoceptor antagonists suitable for development as radioligands for imaging of central α(1)-adrenoceptors by positron emission tomography. Sixteen aryl and heteroaryl substituted octoclothepin analogues were prepared by a convergent synthesis via coupling of 1-methyl-4-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine with aryl and heteroaryl halides under palladium catalysis. The most selective compound obtained, (S)-N-((11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl)methyl)isobutyramide (S)-35, showed a similar subnanomolar affinity compared to α(1a), α(1b), and α(1d)-adrenoceptors and a selectivity ratio of 20, 440, and 20 with respect to D(2), 5-HT(2C), and H(1) receptors, respectively.


On acute effects of some drugs on the higher nervous activity in man (the complex tactile analyser). Clorotepin (0.5 mg and 1.0 mg), methaqualone (300 mg)

J Hrbek, J Macáková, S Komenda, A Siroká, J Navrátil
PMID: 6231814   DOI:

Abstract




On acute effects of some drugs on the higher nervous activity in man. Clorotepin (2 mg), its (+)-enantiomer (2 mg) and (-)-enantiomer (2 mg)

J Hrbek, J Macáková, S Komenda, A Siroká, K Dostálová, J Chodura
PMID: 6231812   DOI:

Abstract




Pharmacological properties of a potent neuroleptic drug octoclothepin

J Metysová, J Metys, A Dlabac, E Kazdová, M Valchár
PMID: 6893891   DOI:

Abstract

Octoclothepin, 8-chloro-1-(4-methylpiperazino)-10,11-dihydrodibenzo (b,f) thiepin, is a very potent neuroleptic drug with pronounced central antidopaminergic and antiserotonin actions. In most animal experiments, its plharmacological profile resembles that of perphenazine. Octoclothepin reveals an intensive central depressant action in a series of observational and instrumental procedures in rodents. Its active oral doses are within the range of 0.54 to 2.2 mg kg-1 in mice and of 0.1 to 4.8 mg kg-1 in rats. Octoclothepin possesses high cataleptogenic and anti-apomorphine activities in rats; it is able to exert full protection against apomorphine-induced emesis in dogs after the dose of 0.1 mg kg-1 s.c. Octoclothepin reduces some actions and toxicity of d,l-amphetamine and phenmetrazine in rodents. In the rat corpus striatum, octoclothepin in doses of 0.5 and d1.5 mg kg-1 s.c. reduces the DA level and raises the HVA and DOPAC levels significantly. Octoclothepin has antihistamine, antiserotonin and antianaphylactoid actions, it exhibits a high protection against the lethal action of adrenaline and noradrenaline in mice and rats, respectively. Acute toxicological data in mice, rats, rabbits and dogs are given. Clinical antipsychotic effectiveness of octoclothepin has been verified in a large population of psychiatric patients.


Targeting the chromosome partitioning protein ParA in tuberculosis drug discovery

Shahista Nisa, Marian C J Blokpoel, Brian D Robertson, Joel D A Tyndall, Shichun Lun, William R Bishai, Ronan O'Toole
PMID: 20810423   DOI: 10.1093/jac/dkq311

Abstract

To identify inhibitors of the essential chromosome partitioning protein ParA that are active against Mycobacterium tuberculosis.
Antisense expression of the parA orthologue MSMEG_6939 was induced on the Mycobacterium smegmatis background. Screening of synthetic chemical libraries was performed to identify compounds with higher anti-mycobacterial activity in the presence of parA antisense. Differentially active compounds were validated for specific inhibition of purified ParA protein from M. tuberculosis (Rv3918c). ParA inhibitors were then characterized for their activity towards M. tuberculosis in vitro.
Under a number of culture conditions, parA antisense expression in M. smegmatis resulted in reduced growth. This effect on growth provided a basis for the detection of compounds that increased susceptibility to expression of parA antisense. Two compounds identified from library screening, phenoxybenzamine and octoclothepin, also inhibited the in vitro ATPase activity of ParA from M. tuberculosis. Structural in silico analyses predict that phenoxybenzamine and octoclothepin undergo interactions compatible with the active site of ParA. Octoclothepin exhibited significant bacteriostatic activity towards M. tuberculosis.
Our data support the use of whole-cell differential antisense screens for the discovery of inhibitors of specific anti-tubercular drug targets. Using this approach, we have identified an inhibitor of purified ParA and whole cells of M. tuberculosis.


High doses of clorotepin in chronic schizophrenia (preliminary report)

J Bastecký, Z Kalvach, E Hálková, J Tosovský
PMID: 6894669   DOI:

Abstract




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